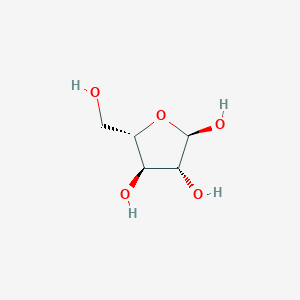

alpha-L-Arabinofuranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-L-arabinofuranose is a L-arabinofuranose. It has a role as an allergen.

科学的研究の応用

Biotechnological Applications

1.1 Enzymatic Hydrolysis and Lignocellulose Degradation

α-L-arabinofuranosidases (EC 3.2.1.55) are enzymes that catalyze the hydrolysis of α-L-arabinofuranosidic linkages in polysaccharides, facilitating the breakdown of lignocellulosic biomass. This process is crucial for biofuel production, as it enhances the accessibility of fermentable sugars from agricultural residues . The synergistic action of these enzymes with other hemicellulases and pectic enzymes allows for efficient degradation of complex carbohydrates, making them valuable in developing sustainable biotechnological processes .

1.2 Applications in Food Industry

In the food sector, α-L-arabinofuranosidases are utilized to improve the quality and yield of various products:

- Wine Production : These enzymes enhance the extraction of phenolic compounds during fermentation, improving flavor and color stability .

- Fruit Juice Clarification : They aid in the clarification process by breaking down pectin and hemicellulose, resulting in clearer juices with better texture .

- Bread Making : The addition of α-L-arabinofuranosidases can improve dough properties and bread quality by enhancing fermentation and gas retention .

Pharmaceutical Applications

2.1 Biotransformation of Ginsenosides

Recent studies have highlighted the potential of α-L-arabinofuranosidases in the biotransformation of ginsenosides, which are bioactive compounds found in ginseng. For instance, specific α-L-arabinofuranosidases can convert ginsenoside Rc into Rd, a compound with enhanced pharmacological properties . This biotransformation process not only increases the bioavailability of ginsenosides but also provides a natural alternative to chemical synthesis methods.

2.2 Drug Development and Delivery Systems

The ability to modify glycosylation patterns using α-L-arabinofuranosidases can lead to improved drug formulations. By altering the sugar moieties attached to therapeutic agents, researchers can enhance their stability, solubility, and absorption characteristics in biological systems .

Research and Development

3.1 Characterization Studies

Ongoing research focuses on characterizing various α-L-arabinofuranosidases from different microbial sources to understand their substrate specificity and catalytic mechanisms better. These studies are essential for optimizing enzyme production processes for industrial applications .

3.2 High-Throughput Screening Techniques

Innovative methods such as activity-based probes have been developed to identify and characterize α-L-arabinofuranosidases in complex mixtures from fungi like Aspergillus niger. These techniques enable researchers to discover new enzymes with unique properties that could be harnessed for various applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Biotechnology | Lignocellulose degradation for biofuels | Enhanced sugar release for fermentation |

| Food Industry | Wine production, juice clarification, bread making | Improved flavor, clarity, and texture |

| Pharmaceuticals | Ginsenoside biotransformation | Increased bioavailability of active compounds |

| Research & Development | Enzyme characterization and high-throughput screening | Discovery of novel enzymes for diverse uses |

化学反応の分析

Hydrolysis of Glycosidic Bonds

Alpha-L-arabinofuranose residues are hydrolyzed by α-L-arabinofuranosidases (EC 3.2.1.55), which cleave α-1,2-, α-1,3-, and α-1,5-linked arabinofuranosyl substituents from polysaccharides.

Substrate Specificity and Reaction Products

-

Kinetic Parameters :

Retaining Mechanism

-

Glu176 (acid-base) and Glu298 (nucleophile) in GH51 enzymes facilitate a double-displacement mechanism with retention of anomeric configuration .

-

Structural studies of GH159 enzymes reveal a catalytic triad (E190, D19, D142 ) analogous to GH43 arabinofuranosidases, enabling hydrolysis via substrate-assisted transition states .

Transition-State Conformations

-

Ab initio metadynamics simulations identify the 4E conformation as the Michaelis complex state, transitioning through E3 en route to a 2E glycosyl-enzyme intermediate .

Synergistic Reactions in Lignocellulose Degradation

Alpha-L-arabinofuranosidases enhance the activity of xylanases and β-xylosidases by removing arabinose side chains, increasing substrate accessibility.

-

Example : GH62 enzymes from Talaromyces amestolkiae release arabinose from wheat arabinoxylan, boosting xylooligosaccharide production by >40% when combined with endoxylanases .

Covalent Inhibitors

| Inhibitor | Target Enzyme | kinact (min⁻¹) | KI (mM) | Source |

|---|---|---|---|---|

| Cyclic sulfate (6 ) | GH51 (AkAbfB) | 0.24 ± 0.03 | 0.09 ± 0.01 | |

| Aziridine (2 ) | GH54 (AnAbfA) | 0.11 ± 0.01 | 0.3 ± 0.1 |

-

Mechanism : Inhibitors mimic the 4E transition state, with electrophilic centers (e.g., cyclic sulfates) enabling nucleophilic attack by catalytic residues .

Biotechnological Uses

-

Food Industry : Clarification of fruit juices and wine by removing arabinose haze .

-

Biofuel Production : Enhances saccharification of lignocellulosic biomass, increasing ethanol yields by 15–20% .

-

Prebiotics : Generates arabinoxylooligosaccharides (AXOS) with demonstrated prebiotic activity .

Metal Ion Effects on Reactivity

-

Activators : Ca²⁺ increases GH62 activity by >50% , suggesting a structural or catalytic role .

-

Inhibitors : Hg²⁺ and Cu²⁺ reduce activity by >90% due to sulfhydryl group interactions .

Structural Insights from Crystallography

-

GH51 (PDB 2VRQ) : Substrate-binding pocket accommodates arabinofuranose in a distorted 4E conformation, stabilized by hydrophobic residues (W206, C176–C177 disulfide) .

-

GH159 (PDB 7L5Z) : Catalytic site features a solvent-exposed cleft with 8 Å × 6 Å dimensions, optimized for exo-acting arabinofuranosidase activity .

This synthesis of experimental data highlights the biochemical versatility of this compound in glycosidic bond cleavage, its role in biomass conversion, and its potential as a target for enzyme engineering. Mechanistic studies and inhibitor design continue to advance applications in sustainable industries.

特性

CAS番号 |

38029-69-5 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

150.13 g/mol |

IUPAC名 |

(2R,3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m0/s1 |

InChIキー |

HMFHBZSHGGEWLO-QMKXCQHVSA-N |

SMILES |

C(C1C(C(C(O1)O)O)O)O |

異性体SMILES |

C([C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O |

正規SMILES |

C(C1C(C(C(O1)O)O)O)O |

Key on ui other cas no. |

38029-69-5 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。